molecular formula C11H17ClN2O3 B6248122 tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 2649081-89-8

tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No. B6248122
CAS RN: 2649081-89-8
M. Wt: 260.7
InChI Key:
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Description

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate (TBCOC) is an organochlorine compound with a wide range of applications in scientific research. It is a versatile compound that can be used as a reagent for the synthesis of other compounds, as a catalyst in chemical reactions, and as a binder for other molecules. TBCOC has a unique structure and properties, making it a valuable compound for a variety of scientific research applications.

Scientific Research Applications

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has a wide range of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, and as a binder for other molecules. It has also been used in the synthesis of pharmaceuticals, as a starting material for the synthesis of other organochlorine compounds, and as a catalyst in the production of polymers.

Mechanism of Action

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is an organochlorine compound that acts as a Lewis acid, meaning that it can donate electrons to other molecules. This allows it to act as a catalyst in chemical reactions, and as a binder for other molecules. The Lewis acidity of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is due to its unique structure, which consists of a tert-butyl group attached to a chlorine atom and a carbon-oxygen double bond.
Biochemical and Physiological Effects
tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has been studied for its potential biochemical and physiological effects. It has been shown to have antimicrobial and antifungal activity, and has been used in the treatment of bacterial and fungal infections. It has also been studied for its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a versatile and robust compound that can be used in a variety of laboratory experiments. It is easy to synthesize and can be stored for long periods of time. However, it is a highly reactive compound and should be handled with care.

Future Directions

The potential applications of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate are vast, and there are many possible future directions for research. These include the development of new synthetic methods for the synthesis of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate and its derivatives; the use of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate as a catalyst in the synthesis of other compounds; the exploration of its potential applications in the pharmaceutical and polymer industries; and the study of its biochemical and physiological effects.

Synthesis Methods

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can be synthesized from a variety of starting materials, including tert-butyl alcohol, chloromethyl ether, and sodium azide. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and proceeds via a nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, and yields tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate as a solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate involves the reaction of tert-butyl 7-hydroxy-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate with thionyl chloride followed by reaction with chloromethyl methyl ether.", "Starting Materials": [ "tert-butyl 7-hydroxy-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate", "thionyl chloride", "chloromethyl methyl ether" ], "Reaction": [ "Step 1: Dissolve tert-butyl 7-hydroxy-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate in dry dichloromethane.", "Step 2: Add thionyl chloride dropwise to the solution while stirring at room temperature.", "Step 3: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 4: Add chloromethyl methyl ether dropwise to the reaction mixture while stirring at room temperature.", "Step 5: Continue stirring the reaction mixture for 2 hours at room temperature.", "Step 6: Purify the product by column chromatography to obtain tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate." ] }

CAS RN

2649081-89-8

Product Name

tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Molecular Formula

C11H17ClN2O3

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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